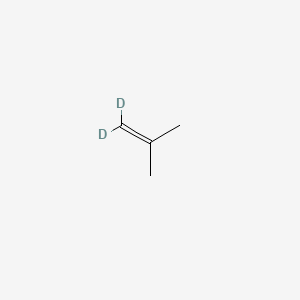

2-Methylpropene-1,1-D2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

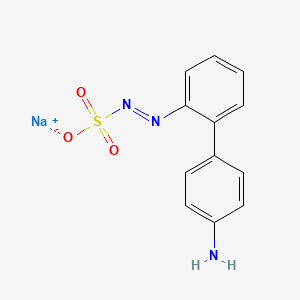

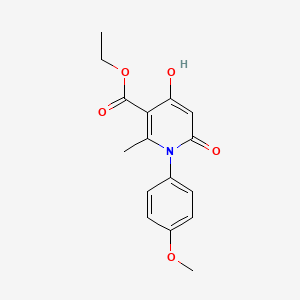

2-Methylpropene-1,1-D2, also known as Isobutylene, is a hydrocarbon with the molecular formula C4H6D2 . It is a four-carbon branched alkene (olefin), one of the four isomers of butylene . At standard temperature and pressure, it is a colorless flammable gas .

Synthesis Analysis

Polymer and chemical grade isobutylene is typically obtained by dehydrating tertiary butyl alcohol (TBA) or catalytic dehydrogenation of isobutane . Gasoline additives methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are produced by reacting methanol or ethanol with isobutylene contained in butene streams from olefin steam crackers or refineries, or with isobutylene from dehydrated TBA .

Molecular Structure Analysis

The molecular structure of 2-Methylpropene-1,1-D2 can be represented as (CH3)2C=CH2 . The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

Isobutylene is used in the production of a variety of products. It is alkylated with butane to produce isooctane or dimerized to diisobutylene (DIB) and then hydrogenated to make isooctane, a fuel additive . Polymerization of isobutylene produces butyl rubber (polyisobutylene or PIB) .

Physical And Chemical Properties Analysis

2-Methylpropene-1,1-D2 has a density of 0.6±0.1 g/cm3, a boiling point of -5.0±7.0 °C at 760 mmHg, and a vapor pressure of 2143.2±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 23.5±0.8 kJ/mol and a flash point of -69.5±2.4 °C .

Aplicaciones Científicas De Investigación

1. Catalysis and Chemical Transformations

2-Methylpropene, when combined with tungsten hydride-based catalysts, undergoes transformation into a mixture of 2,3-dimethylbutenes and neohexene. This reaction involves 2-methylpropene self-metathesis and a cascade reaction leading to dimerisation followed by cross metathesis (Garron et al., 2012).

2. Material Synthesis

Polymerizations of 2-methylpropene have been conducted using various techniques, demonstrating its potential in the synthesis of polymers with specific functional groups. This process involves using 2-methylpropene in conjunction with specific catalyst systems to achieve the desired polymer characteristics (Rajabalitabar et al., 1996).

3. Renewable Energy and Chemicals

2-Methylpropene can be produced from fermented 2-methyl-1-propanol (isobutanol) through catalytic dehydration. This process forms isobutylene, which serves as a platform molecule for synthesizing other fuels or chemicals, highlighting its role in renewable energy and chemical production (Taylor et al., 2010).

4. Reaction Mechanisms and Studies

Various studies have explored the reaction mechanisms involving 2-methylpropene. This includes investigations into the dimerization of 2-methylpropene under specific conditions like high temperatures and pressures, providing insights into its chemical behavior and potential industrial applications (Naito, 1977).

5. Fermentative Production

Fermentative production of isobutene (2-methylpropene) from sugars is a potential bio-based alternative to petrochemical production. This method focuses on anaerobic production routes and involves metabolic engineering to achieve economically viable yields (van Leeuwen et al., 2012).

Mecanismo De Acción

Target of Action

It’s known that alkenes like 2-methylpropene-1,1-d2 generally interact with various biological molecules, altering their structure and function .

Mode of Action

The mode of action of 2-Methylpropene-1,1-D2 involves its interaction with its targets, leading to changes at the molecular level. The π bond in the alkene structure is the center of reactivity due to its loosely held π electrons . These π electrons make the double bond carbons electron-rich, attracting electrophiles .

Biochemical Pathways

The degradation pathway of 2-Methylpropene-1,1-D2 involves a monooxygenation generating 1,2-epoxy-2-methylpropane, followed by coenzyme-independent hydrolysis to form 2-methylpropane-1,2-diol . Key genes identified in this pathway code for a 4-component soluble diiron monooxygenase with epoxidase activity, an epoxide hydrolase, and a 2-hydroxyisobutyryl-CoA mutase .

Result of Action

The molecular and cellular effects of 2-Methylpropene-1,1-D2’s action are largely dependent on its interactions with its targets and the biochemical pathways it affects. The conversion of the compound through the degradation pathway can lead to the production of various metabolites, which may have further effects on cellular processes .

Safety and Hazards

2-Methylpropene-1,1-D2 is a highly flammable gas and presents an explosion danger . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

There is ongoing research into the thermophysical properties of 2-Methylpropan-1-ol + Cyclohexane + Benzene Ternary System and its binary subsystems within the temperature range (293.15–333.15) K and under ambient pressure . This research could provide valuable insights into the properties and potential applications of 2-Methylpropene-1,1-D2.

Propiedades

IUPAC Name |

1,1-dideuterio-2-methylprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropene-1,1-D2 | |

Q & A

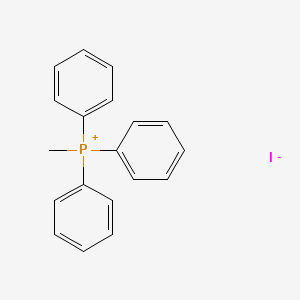

Q1: What is the significance of synthesizing 2-Methylpropene-1,1-D2 using the Wittig reaction?

A1: The Wittig reaction allows for the specific placement of deuterium atoms in the 2-Methylpropene molecule. [] This precise labeling is crucial for various research applications, such as:

Q2: What are the advantages of the modified Wittig reaction using methylsulfinyl carbanion in dimethyl sulfoxide for synthesizing 2-Methylpropene-1,1-D2?

A2: The modified Wittig reaction described in the paper offers several benefits for the synthesis of 2-Methylpropene-1,1-D2: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)

![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)